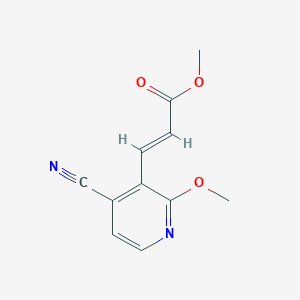
(E)-methyl 3-(4-cyano-2-methoxypyridin-3-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-methyl 3-(4-cyano-2-methoxypyridin-3-yl)acrylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a methoxy group, and an acrylate moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 3-(4-cyano-2-methoxypyridin-3-yl)acrylate typically involves the reaction of 4-cyano-2-methoxypyridine with methyl acrylate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyridine ring, followed by the addition of methyl acrylate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 3-(4-cyano-2-methoxypyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The cyano and methoxy groups on the pyridine ring can participate in nucleophilic substitution reactions with reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
(E)-methyl 3-(4-cyano-2-methoxypyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-methyl 3-(4-cyano-2-methoxypyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The cyano and methoxy groups on the pyridine ring can interact with enzymes or receptors, leading to modulation of their activity. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. Additionally, its ability to form hydrogen bonds and participate in π-π interactions can influence its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound shares structural similarities with (E)-methyl 3-(4-cyano-2-methoxypyridin-3-yl)acrylate, particularly in the presence of the methoxy group and acrylate moiety.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a pyridine ring, used in medicinal chemistry.
Uniqueness
This compound is unique due to the combination of its cyano and methoxy groups on the pyridine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
908279-58-3 |
|---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl (E)-3-(4-cyano-2-methoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C11H10N2O3/c1-15-10(14)4-3-9-8(7-12)5-6-13-11(9)16-2/h3-6H,1-2H3/b4-3+ |
InChI Key |
YJNAPTRYTXLYKW-ONEGZZNKSA-N |
Isomeric SMILES |
COC1=NC=CC(=C1/C=C/C(=O)OC)C#N |
Canonical SMILES |
COC1=NC=CC(=C1C=CC(=O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




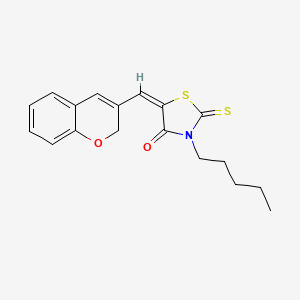
acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
![2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide](/img/structure/B14143450.png)
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
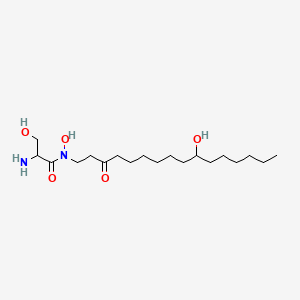
![(2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14143477.png)
![3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14143478.png)
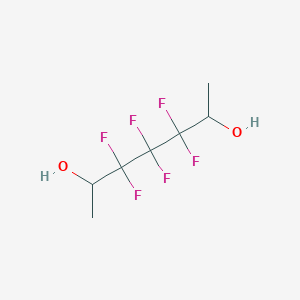
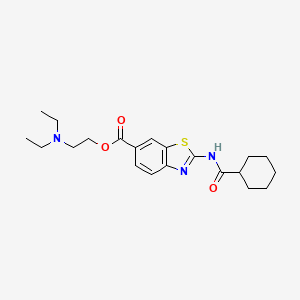
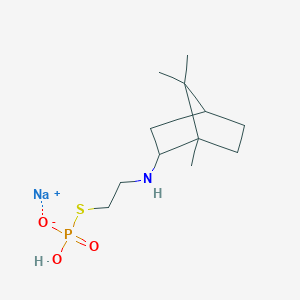

![3-bromo-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14143499.png)
